molecular formula CrCuO4 B169113 Copper chromate CAS No. 13548-42-0

Copper chromate

Cat. No. B169113
Key on ui cas rn: 13548-42-0
M. Wt: 179.54 g/mol
InChI Key: PWGQHOJABIQOOS-UHFFFAOYSA-N
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Patent
US06114234

Procedure details

A passivating film 46 is then formed on top of the deposited copper layer 44 by depositing one of either a chromate or chromite on the deposited copper layer and forming a respective copper chromate or copper chromite composition. The passivating layer deposition could be formed by passing the wafer through a heating oven and depositing the chromite or chromate onto the deposited copper layer 44. It is also possible to use other techniques, even a wet technique. The semiconductor wafer and associated layers are then passed to a mechanical tool 48 for performing chemical mechanical polishing on the wafer 31. The wafer 31 is carried by wafer carrier 49 and placed face-down on a polishing pad 50 so that the wafer surface to be polished rests against the surface of the polishing pad 50. Various drive mechanisms 52 provide the rotation and movement of a wafer 31 relative to the polishing pad 50. The polishing pad can rotate in operation.
Name
copper
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
copper
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cu:1].[Cr:2]([O-:6])([O-:5])(=[O:4])=[O:3].[Cr:7]([O-:10])([O-:9])=[O:8]>>[Cr:2]([O-:6])([O-:5])(=[O:4])=[O:3].[Cu+2:1].[Cr:7]([O-:10])([O-:9])=[O:8].[Cu+2:1] |f:3.4,5.6|

Inputs

Step One
Name
copper
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cu]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr](=O)(=O)([O-])[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr](=O)([O-])[O-]
Step Four
Name
copper
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Cr](=O)(=O)([O-])[O-].[Cu+2]
Name
Type
product
Smiles
[Cr](=O)([O-])[O-].[Cu+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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